molecular formula C21H25ClN2O4 B444789 1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444789
M. Wt: 404.9g/mol
InChI Key: CPIYPIIXONXLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 2,3,4-trimethoxybenzyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride under basic conditions to form the substituted piperazine derivative.

    Chlorophenyl Substitution:

    Final Product Formation: The final step is the condensation reaction between the substituted piperazine derivative and 3-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and biological activity.

    2-(4-Chlorophenyl)ethylamine: Similar in having a chlorophenyl group but differs in the rest of the structure.

Uniqueness

1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-8-7-16(19(27-2)20(18)28-3)14-23-9-11-24(12-10-23)21(25)15-5-4-6-17(22)13-15/h4-8,13H,9-12,14H2,1-3H3

InChI Key

CPIYPIIXONXLKT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

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